molecular formula C19H24N6O B11134368 N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11134368
M. Wt: 352.4 g/mol
InChI Key: LSPWVFKKGNOUJS-UHFFFAOYSA-N
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Description

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a pyrimidinylamino group, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using isopropyl halides in the presence of a base such as potassium carbonate.

    Coupling with Pyrimidinylamine: The final step involves coupling the alkylated benzimidazole with 4-(2-pyrimidinylamino)butanoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions:

    Oxidation: The benzimidazole core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole and pyrimidinylamino groups.

    Substitution: Alkylated or acylated derivatives of the pyrimidinylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The pyrimidinylamino group can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C19H24N6O/c1-14(2)25-16-8-4-3-7-15(16)24-17(25)13-23-18(26)9-5-10-20-19-21-11-6-12-22-19/h3-4,6-8,11-12,14H,5,9-10,13H2,1-2H3,(H,23,26)(H,20,21,22)

InChI Key

LSPWVFKKGNOUJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

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